4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid
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Overview
Description
4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid is an organic compound that features a pyrimidine ring substituted with a tetrahydropyran group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a cyclization reaction involving an appropriate precursor, such as a dihydropyran derivative.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran Derivatives: Compounds such as tetrahydropyran-2-carboxylic acid and tetrahydropyran-4-carboxylic acid share structural similarities.
Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 5-bromopyrimidine have similar pyrimidine ring structures.
Uniqueness
4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid is unique due to the combination of its tetrahydropyran and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
4-Methyl-2-(tetrahydro-2H-pyran-3-yl)pyrimidine-5-carboxylic acid is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies from the literature.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrimidine core substituted with a methyl group and a tetrahydro-pyran moiety. This structural configuration contributes to its biological properties.
1. Antitumor Activity
Recent studies indicate that compounds related to 4-Methyl-2-(tetrahydro-2H-pyran-3-yl)pyrimidine derivatives exhibit significant antitumor effects. For instance, derivatives have shown selective in vitro cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HCC) and breast cancer cells. The mechanism involves the inhibition of specific signaling pathways that promote cancer cell proliferation and survival .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4-Methyl derivative | HCC | 10 | Inhibition of cell cycle progression |
Tetrahydro derivative | Breast Cancer | 15 | Induction of apoptosis |
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .
Study | Model | Result |
---|---|---|
In vitro study | Macrophages | Reduced TNF-α release by 50% |
In vivo study | Mouse model of asthma | Decreased airway hyperresponsiveness |
3. Cognitive Enhancement
There is emerging evidence that pyrimidine derivatives can enhance cognitive functions, particularly in models of neurodegenerative diseases. The compound's ability to inhibit phosphodiesterase enzymes may contribute to improved memory and learning processes .
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of the compound and tested their efficacy against various cancer cell lines. The most potent analog demonstrated an IC50 value of 5 µM against breast cancer cells, significantly lower than the reference drug .
Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties showed that treatment with the compound in a murine model of allergic asthma led to a significant reduction in eosinophil infiltration in lung tissues, supporting its therapeutic potential for respiratory conditions .
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-methyl-2-(oxan-3-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-7-9(11(14)15)5-12-10(13-7)8-3-2-4-16-6-8/h5,8H,2-4,6H2,1H3,(H,14,15) |
InChI Key |
ZIEDXWQYJFOFRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2CCCOC2 |
Origin of Product |
United States |
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